Cas no 343376-00-1 (4-Chlorophenyl 5-nitroimidazo2,1-b1,3thiazol-6-yl Sulfide)
4-Chlorophenyl 5-nitroimidazo2,1-b1,3thiazol-6-yl Sulfide Chemical and Physical Properties
Names and Identifiers
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- 4-Chlorophenyl 5-nitroimidazo2,1-b1,3thiazol-6-yl Sulfide
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4-Chlorophenyl 5-nitroimidazo2,1-b1,3thiazol-6-yl Sulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C159060-25mg |
4-Chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl Sulfide |
343376-00-1 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C159060-50mg |
4-Chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl Sulfide |
343376-00-1 | 50mg |
$ 380.00 | 2022-06-06 | ||
| A2B Chem LLC | AI75495-1mg |
6-[(4-chlorophenyl)sulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole |
343376-00-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI75495-5mg |
6-[(4-chlorophenyl)sulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole |
343376-00-1 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI75495-10mg |
6-[(4-chlorophenyl)sulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole |
343376-00-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI75495-500mg |
6-[(4-chlorophenyl)sulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole |
343376-00-1 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI75495-1g |
6-[(4-chlorophenyl)sulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole |
343376-00-1 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00885202-1g |
6-[(4-Chlorophenyl)sulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole |
343376-00-1 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| Key Organics Ltd | 7D-050-1MG |
4-chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide |
343376-00-1 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 7D-050-5MG |
4-chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide |
343376-00-1 | >90% | 5mg |
£46.00 | 2023-09-08 |
4-Chlorophenyl 5-nitroimidazo2,1-b1,3thiazol-6-yl Sulfide Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-Chlorophenyl 5-nitroimidazo2,1-b1,3thiazol-6-yl Sulfide
Comprehensive Overview of 4-Chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl Sulfide (CAS No. 343376-00-1)
The compound 4-Chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl Sulfide, with the CAS number 343376-00-1, is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, combining a nitroimidazole core with a thiazole ring and a chlorophenyl sulfide moiety, make it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, potential applications, and relevance in contemporary research trends.
One of the most searched questions regarding this compound revolves around its synthetic pathways and reactivity. Researchers often inquire about the optimal conditions for its preparation, given the sensitivity of the nitroimidazole group to reduction and the stability of the sulfide linkage. The compound's electrophilic and nucleophilic sites also make it a candidate for further functionalization, a topic frequently explored in organic chemistry forums and publications.
In the context of drug discovery, 4-Chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl Sulfide has been investigated for its potential antimicrobial and antiparasitic properties. The nitroimidazole scaffold is well-known for its role in treating infections, and the addition of the thiazole and chlorophenyl groups may enhance its bioactivity. Recent studies have focused on its mechanism of action, particularly its interaction with microbial enzymes, a hot topic in the era of antibiotic resistance.
Another area of interest is the compound's physicochemical properties, such as solubility, melting point, and stability under various conditions. These parameters are critical for formulators and process chemists working on drug delivery systems. The lipophilicity imparted by the chlorophenyl group, for instance, could influence its absorption and distribution in biological systems, a key consideration in pharmacokinetic studies.
From an agrochemical perspective, 4-Chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl Sulfide has been explored for its potential as a pesticide or herbicide. The nitroimidazole and thiazole moieties are known to interfere with metabolic pathways in pests, making this compound a candidate for sustainable crop protection solutions. This aligns with the growing demand for eco-friendly and target-specific agrochemicals, a trending topic in agricultural research.
The compound's spectroscopic characteristics, such as its NMR and IR spectra, are also frequently searched by analytical chemists. These data are essential for quality control and structural confirmation, especially in GMP environments. Additionally, computational studies, including molecular docking and QSAR modeling, have been employed to predict its interactions with biological targets, a methodology gaining traction in cheminformatics.
In summary, 4-Chlorophenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl Sulfide (CAS No. 343376-00-1) represents a versatile compound with applications spanning pharmaceuticals, agrochemicals, and material science. Its unique structure and properties continue to inspire research, addressing pressing challenges such as antimicrobial resistance and sustainable agriculture. As scientific inquiry evolves, this compound is likely to remain a focal point for innovation and discovery.
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